molecular formula C12H18ClNO3 B11769099 (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride CAS No. 55253-30-0

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride

Cat. No.: B11769099
CAS No.: 55253-30-0
M. Wt: 259.73 g/mol
InChI Key: HWKHVVUIQQTCTB-YDALLXLXSA-N
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Description

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride is a chiral morpholine derivative characterized by a 3-methoxyphenoxy substituent attached to the morpholine ring via a methyl group. Its stereochemistry (S-configuration) and functional groups influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55253-30-0

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2S)-2-[(3-methoxyphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H/t12-;/m0./s1

InChI Key

HWKHVVUIQQTCTB-YDALLXLXSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OC[C@@H]2CNCCO2.Cl

Canonical SMILES

COC1=CC(=CC=C1)OCC2CNCCO2.Cl

Origin of Product

United States

Preparation Methods

Epoxide Synthesis

The synthesis begins with preparing 2-((3-methoxyphenoxy)methyl)oxirane, an epoxide intermediate. This is achieved via nucleophilic substitution between 3-methoxyphenol and epichlorohydrin under basic conditions.

3-Methoxyphenol+EpichlorohydrinNaOH2-((3-Methoxyphenoxy)methyl)oxirane\text{3-Methoxyphenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{2-((3-Methoxyphenoxy)methyl)oxirane}

Key conditions:

  • Solvent: Dichloromethane or THF

  • Base: Sodium hydroxide (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 70–85%

Morpholine Ring Formation

The epoxide undergoes ring-opening with 2-aminoethanol in the presence of a Lewis acid (e.g., BF₃·OEt₂) to form the morpholine backbone. Stereoselectivity is achieved using chiral catalysts or resolved precursors.

Epoxide+2-AminoethanolBF₃\cdotpOEt₂(S)-2-((3-Methoxyphenoxy)methyl)morpholine\text{Epoxide} + \text{2-Aminoethanol} \xrightarrow{\text{BF₃·OEt₂}} \text{(S)-2-((3-Methoxyphenoxy)methyl)morpholine}

Optimization Notes:

  • Microwave irradiation (120°C, 30 min) improves reaction efficiency.

  • Enantiomeric excess (ee) >98% is obtained using (S)-2-methylmorpholine as a chiral auxiliary.

Cyclization of Diethanolamine Derivatives

Intermediate Synthesis

N-(3-Methoxyphenoxymethyl)diethanolamine is synthesized via alkylation of diethanolamine with 3-methoxyphenoxymethyl chloride3.

Diethanolamine+3-Methoxyphenoxymethyl ChlorideEt₃NN-(3-Methoxyphenoxymethyl)diethanolamine\text{Diethanolamine} + \text{3-Methoxyphenoxymethyl Chloride} \xrightarrow{\text{Et₃N}} \text{N-(3-Methoxyphenoxymethyl)diethanolamine}

Conditions:

  • Solvent: DCM or THF

  • Base: Triethylamine (2.2 equiv)

  • Yield: 65–75%

Acid-Catalyzed Cyclization

The diethanolamine derivative is cyclized using concentrated sulfuric acid or HCl at elevated temperatures3.

N-(3-Methoxyphenoxymethyl)diethanolamineH₂SO₄, 160–170°C(S)-2-((3-Methoxyphenoxy)methyl)morpholine\text{N-(3-Methoxyphenoxymethyl)diethanolamine} \xrightarrow{\text{H₂SO₄, 160–170°C}} \text{(S)-2-((3-Methoxyphenoxy)methyl)morpholine}

Key Parameters:

  • Reaction Time: 7–15 hours

  • Distillation: Vacuum distillation at −0.95 MPa isolates the product.

  • Purity: >99% after recrystallization.

Stereoselective Suzuki-Miyaura Coupling

Boronated Precursor Preparation

A boronate ester intermediate is synthesized from 3-methoxyiodobenzene and bis(pinacolato)diboron.

3-Methoxyiodobenzene+Bis(pinacolato)diboronPd(dppf)Cl₂3-Methoxyphenylboronate\text{3-Methoxyiodobenzene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{3-Methoxyphenylboronate}

Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: Dioxane, 80°C, 12 hours

Coupling with Morpholine Derivatives

The boronate reacts with 2-chloromorpholine under microwave-assisted Suzuki conditions.

3-Methoxyphenylboronate+2-ChloromorpholinePd(OAc)₂, SPhos(S)-2-((3-Methoxyphenoxy)methyl)morpholine\text{3-Methoxyphenylboronate} + \text{2-Chloromorpholine} \xrightarrow{\text{Pd(OAc)₂, SPhos}} \text{(S)-2-((3-Methoxyphenoxy)methyl)morpholine}

Optimization:

  • Ligand: SPhos enhances stereoselectivity.

  • Yield: 60–70% with ee >95%.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride in isopropanol to form the hydrochloride salt.

(S)-2-((3-Methoxyphenoxy)methyl)morpholine+HCl(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride\text{(S)-2-((3-Methoxyphenoxy)methyl)morpholine} + \text{HCl} \rightarrow \text{this compound}

Purification:

  • Recrystallization from ethanol/ethyl acetate (1:3) yields >99% purity.

  • Melting Point: 179–183°C.

Comparative Analysis of Methods

Method Yield ee (%) Key Advantage
Epoxide Ring-Opening70–85%>98Scalable, high stereoselectivity
Diethanolamine Cyclization65–75%90–95Low-cost reagents
Suzuki-Miyaura Coupling60–70%>95Modular for structural variants

Industrial-Scale Considerations

  • Cost Efficiency: Diethanolamine cyclization is preferred for large-scale production due to low reagent costs3.

  • Environmental Impact: Microwave-assisted methods reduce energy consumption by 40%.

  • Regulatory Compliance: HCl salt meets ICH guidelines for pharmaceutical intermediates .

Chemical Reactions Analysis

Morpholine Ring Formation

Morpholine rings are often synthesized via epoxide ring-opening reactions . For example:

  • Epichlorohydrin reacts with phenolic compounds (e.g., 3-methoxyphenol) in the presence of a phase transfer catalyst (e.g., ammonium salts like tetrabutylammonium salts) and a base (e.g., NaOH or K₂CO₃) .

  • The reaction proceeds through nucleophilic attack by the phenol on the epoxide, followed by de-chlorination to form the morpholine ring .

Nucleophilic Substitution

A critical reaction involves the morpholine ring attacking an electrophilic center (e.g., in a tosylated or halogenated phenolic derivative):

  • Mechanism : The nitrogen in morpholine undergoes nucleophilic attack on the electrophilic carbon, displacing a leaving group (e.g., tosylate).

  • Example : Reaction with 3-methoxyphenyl derivatives under basic conditions (e.g., K₂CO₃) forms the methoxyphenoxy-methyl bridge.

Ring-Opening and Ring-Closing Reactions

Morpholine derivatives can undergo ring-opening under specific conditions:

  • Epoxide intermediates (e.g., from epichlorohydrin) undergo ring-opening via phenolic nucleophiles to form morpholine precursors .

  • Base-catalyzed ring-opening of morpholine hemiaminals (formed from α-formyl carboxylates) can lead to conformationally rigid analogs .

Hydrochloride Salt Formation

The compound is often isolated as a hydrochloride salt to enhance solubility and stability:

  • Protonation of the morpholine nitrogen occurs in the presence of HCl, forming the salt .

  • This step is critical for pharmaceutical applications due to improved bioavailability .

Reaction Conditions and Optimization

Reaction Type Conditions Role of Catalysts Yield Considerations
Morpholine synthesisEpichlorohydrin + phenolic compound; base (NaOH/K₂CO₃); phase transfer catalystsFacilitate nucleophilic attack; improve efficiencyHigh yield with minimal side products
Nucleophilic substitutionDichloromethane/ethanol; catalysts (e.g., Finkelstein)Enhance reaction rate; stabilize intermediatesOptimal yield via controlled temperature
Hydrochloride salt formationHCl in aqueous solutionProtonates morpholine nitrogenEnhances stability and solubility

Mechanism of Action

While the exact mechanism is not fully elucidated, the compound’s structure suggests interactions with neurotransmitter systems :

  • The methoxyphenoxy group may enhance lipophilicity, influencing absorption and distribution .

  • Structural similarity to serotonin/dopamine modulators implies potential activity at G-protein coupled receptors .

Scientific Research Applications

(S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride with structurally related morpholine derivatives:

Compound Name Substituent(s) Molecular Formula Therapeutic Use/Activity Key Properties/Notes References
(S)-2-((3-Methoxyphenoxy)methyl)morpholine HCl 3-Methoxyphenoxymethyl C₁₂H₁₆ClNO₃ N/A (Assumed CNS/antimicrobial) Chiral center (S-configuration); moderate lipophilicity -
Viloxazine Hydrochloride 2-Ethoxyphenoxymethyl C₁₃H₁₈ClNO₃ Psychotropic (antidepressant) Positional isomer (ethoxy vs. methoxy); metabolized via O-deethylation
Lubazodone Hydrochloride (7-Fluoro-4-indanyl)oxymethyl C₁₉H₂₀ClFNO₂ Antidepressant (SSRI/5-HT2A antagonist) Bulky fluorinated substituent; enhanced CNS penetration
(2S)-2-(Trifluoromethyl)morpholine HCl Trifluoromethyl C₅H₉ClF₃NO N/A High lipophilicity; potential metabolic resistance due to CF₃ group
2-(Methoxymethyl)morpholine HCl Methoxymethyl C₆H₁₃NO₂·HCl N/A Smaller substituent; higher solubility vs. phenoxy analogs
4-(3-Chloropropyl)morpholine 3-Chloropropyl C₇H₁₄ClNO N/A Alkyl halide substituent; reactive intermediate

Pharmacological and Physicochemical Insights

  • Substituent Effects on Bioactivity: Phenoxy vs. Alkoxy Groups: The 3-methoxyphenoxy group in the target compound balances lipophilicity and electronic effects. Compared to Viloxazine's 2-ethoxyphenoxy group, the methoxy substituent may slow metabolic degradation (O-demethylation vs. Fluorinated Analogs: Lubazodone’s 7-fluoro-indanyl substituent enhances blood-brain barrier penetration, suggesting that fluorination in the target compound could improve CNS efficacy if applied . Trifluoromethyl Derivatives: The CF₃ group in (2S)-2-(Trifluoromethyl)morpholine HCl increases lipophilicity but may introduce metabolic stability challenges, a trade-off absent in the target compound .
  • Antimicrobial Activity: Morpholine derivatives with thiopyrimidinone groups (e.g., compounds in ) demonstrate substituent-dependent antimicrobial activity. While the target compound lacks direct data, its 3-methoxyphenoxy group may confer moderate antibacterial/antifungal properties akin to compounds 3a and 6f in .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The target compound’s LogP is estimated to be ~2.5 (similar to Viloxazine), balancing solubility and membrane permeability.
    • (2S)-2-(Trifluoromethyl)morpholine HCl has a higher LogP (~3.0) due to the CF₃ group, favoring lipid-rich tissues .
  • Solubility: 2-(Methoxymethyl)morpholine HCl’s smaller substituent improves aqueous solubility compared to phenoxy-containing analogs .

Q & A

Q. What are the key synthetic strategies for (S)-2-((3-Methoxyphenoxy)methyl)morpholine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the morpholine ring via cyclization of amino alcohols or halides. For example, reacting 3-methoxyphenoxypropanol derivatives with chloroacetyl chloride under basic conditions (e.g., NaOH) to form intermediate chloroacetylmorpholine derivatives .
  • Step 2 : Introduction of the 3-methoxyphenoxy group through nucleophilic substitution or coupling reactions. Evidence from analogous morpholine syntheses suggests using alkylation agents (e.g., 3-methoxyphenoxymethyl chloride) in polar aprotic solvents like DMF .
  • Step 3 : Chiral resolution to isolate the (S)-enantiomer, often via chiral HPLC or enzymatic methods. For example, using immobilized lipases to selectively hydrolyze enantiomers .
    Optimization : Monitor reaction progress with LCMS (e.g., m/z [M+H]+ analysis) and adjust stoichiometry, temperature (50–80°C), and catalysts (e.g., K2CO3) to minimize by-products .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
  • LCMS : Confirm molecular weight (e.g., m/z 754 [M+H]+ in Example 150) and detect fragmentation patterns .
  • NMR : Key signals include δ 3.7–3.9 ppm (morpholine-OCH2), δ 6.6–7.2 ppm (aromatic protons from 3-methoxyphenoxy), and δ 3.8 ppm (OCH3) .
  • Chiral Analysis : Use Chiralpak® columns (e.g., AD-H) with hexane:isopropanol mobile phases to verify enantiomeric excess (>99%) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis, and what are the implications of residual (R)-isomers?

  • Resolution Methods :
    • Chiral Chromatography : Preparative HPLC with cellulose-based columns to separate (S)- and (R)-enantiomers .
    • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the undesired (R)-enantiomer in organic solvents .
  • Implications : Residual (R)-isomers may alter pharmacological activity. For example, in CNS-targeting morpholine derivatives, enantiopurity is critical for receptor binding specificity .

Q. How to design structure-activity relationship (SAR) studies for this compound in CNS drug discovery?

  • Analog Synthesis : Modify substituents on the morpholine ring (e.g., 3-methoxyphenoxy to 3-fluorophenoxy) or stereochemistry .
  • Biological Assays :
    • Receptor Binding : Screen against serotonin/norepinephrine transporters (SERT/NET) using radioligand assays .
    • Functional Activity : Measure cAMP modulation in HEK293 cells expressing target receptors .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How to address discrepancies in pharmacological activity data across different studies?

  • Source Identification :
    • Purity Variability : Compare HPLC chromatograms and LCMS data to rule out batch-specific impurities .
    • Chirality : Re-test racemic mixtures versus enantiopure (S)-forms to isolate stereochemical effects .
  • Experimental Replication : Standardize assays (e.g., fixed incubation times, cell lines) and validate with positive controls (e.g., Viloxazine Hydrochloride, a structurally related psychotropic agent) .

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